molecular formula C7H14ClN B2437036 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2460748-60-9

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2437036
CAS No.: 2460748-60-9
M. Wt: 147.65
InChI Key: MDBGAWQSZZCMKM-UHFFFAOYSA-N
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Description

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic heptane ring system with a nitrogen atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves several steps. One common method includes the formation of the bicyclic ring system through a multistep reaction. This process often begins with the preparation of an iminium ion intermediate, followed by cyclization to form the bicyclic structure . The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the bicyclic ring can be targeted by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form interactions with various biological molecules, influencing their activity. This compound can modulate pathways involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-3-2-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBGAWQSZZCMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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